6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinol 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinol
Brand Name: Vulcanchem
CAS No.: 866143-63-7
VCID: VC7718714
InChI: InChI=1S/C18H13Cl3N2OS2/c19-12-2-4-14(5-3-12)25-10-13-8-17(24)23-18(22-13)26-9-11-1-6-15(20)16(21)7-11/h1-8H,9-10H2,(H,22,23,24)
SMILES: C1=CC(=CC=C1SCC2=CC(=O)NC(=N2)SCC3=CC(=C(C=C3)Cl)Cl)Cl
Molecular Formula: C18H13Cl3N2OS2
Molecular Weight: 443.79

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinol

CAS No.: 866143-63-7

Cat. No.: VC7718714

Molecular Formula: C18H13Cl3N2OS2

Molecular Weight: 443.79

* For research use only. Not for human or veterinary use.

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinol - 866143-63-7

Specification

CAS No. 866143-63-7
Molecular Formula C18H13Cl3N2OS2
Molecular Weight 443.79
IUPAC Name 4-[(4-chlorophenyl)sulfanylmethyl]-2-[(3,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Standard InChI InChI=1S/C18H13Cl3N2OS2/c19-12-2-4-14(5-3-12)25-10-13-8-17(24)23-18(22-13)26-9-11-1-6-15(20)16(21)7-11/h1-8H,9-10H2,(H,22,23,24)
Standard InChI Key JIGNXPLJEVSIEB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1SCC2=CC(=O)NC(=N2)SCC3=CC(=C(C=C3)Cl)Cl)Cl

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Molecular Descriptors

The compound’s IUPAC name, 4-[(4-chlorophenyl)sulfanylmethyl]-2-[(3,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one, precisely defines its structure: a pyrimidin-6-one core substituted at positions 2 and 4 with (3,4-dichlorobenzyl)sulfanyl and (4-chlorophenyl)sulfanylmethyl groups, respectively . Key identifiers include:

PropertyValue
CAS Registry Number866143-63-7
Molecular FormulaC₁₈H₁₃Cl₃N₂OS₂
Molecular Weight443.8 g/mol
H-Bond Donors1
H-Bond Acceptors4

Synonyms include 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}pyrimidin-4-ol and ZINC8873829, reflecting its inclusion in chemical databases .

Structural Analysis

The molecule’s planar pyrimidinone core facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms on both aromatic rings enhance electrophilic reactivity. The sulfanyl (-S-) linkages introduce conformational flexibility, potentially enabling interactions with biological thiol groups or metal ions. X-ray crystallography data remain unavailable, but analogous pyrimidine derivatives exhibit monoclinic or triclinic packing motifs influenced by halogen substituents .

Synthesis and Production Methodologies

Industrial Feasibility Challenges

Key challenges in scaling up synthesis include:

  • Regioselectivity Control: Ensuring monosubstitution at positions 2 and 4.

  • Byproduct Management: Mitigating disulfide formation from thiol oxidation.

  • Yield Optimization: Pilot studies on analogous compounds report 40–60% yields, necessitating catalytic improvements .

Physicochemical Properties

Experimental and Predicted Data

PropertyExperimental ValuePredicted Value (ChemAxon)
LogP-4.2 ± 0.3
Water Solubility<1 mg/mL0.12 mg/mL
Melting PointNot reported215–220°C

The high logP value indicates lipophilicity, suggesting preferential solubility in organic solvents like DMSO or dichloromethane. Limited aqueous solubility may necessitate prodrug strategies for biological testing .

Stability Profile

  • Thermal Stability: Decomposes above 250°C (DSC analysis of analogues).

  • Photoreactivity: Chlorine substituents may promote UV-induced dehalogenation.

CompoundCore StructureActivity (IC₅₀/EC₅₀)
Target CompoundPyrimidinoneNot tested
PubChem CID 3786495 Quinazolinone15 µM (MCF-7 breast cancer)

The quinazolinone analogue’s activity against breast cancer cells suggests the pyrimidinone variant warrants cytotoxicity screening .

SupplierPurityPrice Range (mg scale)
Ambeed, Inc. >95%$200–$300/g
ChemScene, LLC >98%$250–$350/g

Applications focus on:

  • Medicinal Chemistry: Building block for kinase inhibitor libraries.

  • Materials Science: Ligand for metal-organic frameworks (MOFs).

Future Research Directions

  • Activity Screening: Prioritize assays against Gram-positive bacteria and solid tumor lines.

  • Structural Optimization: Explore replacing chlorine with fluorine to modulate bioavailability.

  • Process Chemistry: Develop continuous-flow synthesis to improve yield.

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